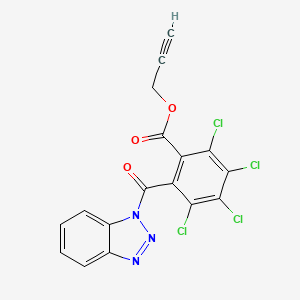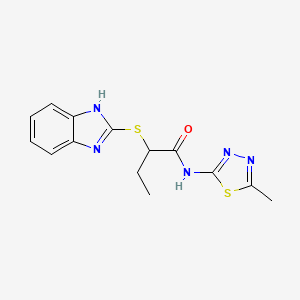![molecular formula C26H24N2O4S B11528906 (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11528906.png)
(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes methoxy and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring, followed by the introduction of methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzaldehyde, methylphenylmethanol, and thiazolidinone precursors. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where reagents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or platinum may also be employed to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.
Benzothiazoles: Similar in structure but with a benzene ring fused to the thiazole ring.
Phenylmethoxy derivatives: Compounds with similar methoxy and phenyl groups but different core structures.
Uniqueness
(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N2O4S/c1-17-5-4-6-19(13-17)16-32-22-12-7-18(14-23(22)31-3)15-24-25(29)28-26(33-24)27-20-8-10-21(30-2)11-9-20/h4-15H,16H2,1-3H3,(H,27,28,29)/b24-15+ |
InChI Key |
BZLMJFRKFVARNR-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11528824.png)
![6-[3-hydroxy-4-(4-methylbenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11528827.png)
![4-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2,6-dibromophenol](/img/structure/B11528850.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11528858.png)
![1-{[(2-{[(4-Iodophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11528866.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11528867.png)
![2-(Methylsulfanyl)-5-[3-(trimethylsilyl)propyl]pyrimidine-4,6-diol](/img/structure/B11528869.png)
![(2E)-5-amino-2-[4-(benzyloxy)benzylidene]-7-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11528873.png)
![(2E)-3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11528876.png)
![Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B11528878.png)

![N-[(1,1-dioxobenzo[d]1,2-thiazolin-3-yl)methylamino]-2-phenoxyacetamide](/img/structure/B11528889.png)

![1,3-bis[(4-phenylpiperidin-1-yl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B11528911.png)
